N-cyclohexyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride
Overview
Description
N-cyclohexyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a morpholinyl group, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes may include:
Formation of the core structure: This step often involves the use of cyclohexylamine and 2-methoxy-4-formylphenol as starting materials.
Introduction of the morpholinyl group: This can be achieved through a nucleophilic substitution reaction using 3-(4-morpholinyl)propylamine.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
N-cyclohexyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[2-methoxy-4-(methylamino)phenoxy]acetamide
- N-cyclohexyl-2-[2-methoxy-4-(dimethylamino)phenoxy]acetamide
Uniqueness
N-cyclohexyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O4.ClH/c1-28-22-16-19(17-24-10-5-11-26-12-14-29-15-13-26)8-9-21(22)30-18-23(27)25-20-6-3-2-4-7-20;/h8-9,16,20,24H,2-7,10-15,17-18H2,1H3,(H,25,27);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSCDFYGQGIWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC(=O)NC3CCCCC3.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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